3-Methoxy-3-methylpyrrolidine hydrochloride

CAS No.: 1147112-62-6

Cat. No.: VC2888292

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1147112-62-6 |

|---|---|

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 g/mol |

| IUPAC Name | 3-methoxy-3-methylpyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c1-6(8-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H |

| Standard InChI Key | IUQCGVWNWWKOLN-UHFFFAOYSA-N |

| SMILES | CC1(CCNC1)OC.Cl |

| Canonical SMILES | CC1(CCNC1)OC.Cl |

Introduction

Chemical Properties and Structure

Structural Characteristics

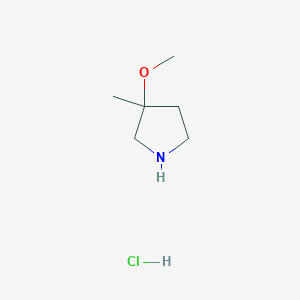

3-Methoxy-3-methylpyrrolidine hydrochloride is derived from the parent compound 3-methoxy-3-methylpyrrolidine, which has a CAS number of 1147181-70-1. The free base form features a five-membered pyrrolidine ring with a nitrogen atom, modified with methoxy (-OCH₃) and methyl (-CH₃) groups at the third position. The hydrochloride salt is formed through the addition of hydrochloric acid to neutralize the basic nitrogen of the pyrrolidine ring, resulting in a positively charged nitrogen and a chloride counterion.

Physical and Chemical Properties

The parent compound 3-methoxy-3-methylpyrrolidine has a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol. The hydrochloride salt would have a molecular formula of C₆H₁₃NO·HCl. The incorporation of the hydrochloride group significantly improves water solubility compared to the free base form, making it more suitable for various pharmaceutical applications and biological testing.

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques. Based on available data, the following spectroscopic properties can be noted:

Predicted Physical Properties

Based on computational predictions available for the free base form, the following collision cross-section data has been calculated for various adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 116.10700 | 124.8 |

| [M+Na]⁺ | 138.08894 | 134.4 |

| [M+NH₄]⁺ | 133.13354 | 134.7 |

| [M+K]⁺ | 154.06288 | 128.9 |

| [M-H]⁻ | 114.09244 | 125.1 |

| [M+Na-2H]⁻ | 136.07439 | 130.6 |

| [M]⁺ | 115.09917 | 126.1 |

| [M]⁻ | 115.10027 | 126.1 |

These predicted values can be useful for analytical identification and characterization of the compound, particularly in mass spectrometry-based analyses.

Synthesis and Preparation

Synthetic Routes

Research Findings

Current Research Status

More extensive research has been conducted on other pyrrolidine derivatives, particularly those with various substituents affecting their biological activities. The gap in specific research on 3-methoxy-3-methylpyrrolidine hydrochloride presents an opportunity for further investigation into its properties and potential applications.

Comparative Analysis with Related Compounds

Comparison with Similar Pyrrolidine Derivatives

Several structurally related pyrrolidine compounds provide context for understanding the potential properties of 3-methoxy-3-methylpyrrolidine hydrochloride:

-

3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride: This related compound (CAS: 1820705-20-1) has an additional methylene group between the methoxy and the pyrrolidine ring. This structural difference likely affects the compound's spatial arrangement and potential interactions with biological targets.

-

(R)-3-Methylpyrrolidine-3-Carboxylic Acid: This compound lacks the methoxy group but contains a carboxylic acid functionality. The different functional group significantly changes the compound's acidity, solubility, and potential for hydrogen bonding, likely resulting in different biological activities.

-

Other substituted pyrrolidines: Compounds with different substituents at various positions of the pyrrolidine ring have been studied for diverse biological activities, including anticonvulsant, antinociceptive, and antibacterial properties.

Structure-Property Relationships

The structural features of 3-methoxy-3-methylpyrrolidine hydrochloride influence its physicochemical properties in ways that differentiate it from related compounds:

-

The presence of both methoxy and methyl groups at the 3-position creates a tertiary carbon center with unique steric properties.

-

The methoxy group provides potential for hydrogen bond acceptance, influencing solubility and interactions with biological targets.

-

The hydrochloride salt formation significantly enhances water solubility compared to the free base form, which is particularly important for pharmaceutical applications.

-

The combination of these structural features likely results in a unique profile of physical, chemical, and potentially biological properties distinct from other pyrrolidine derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume